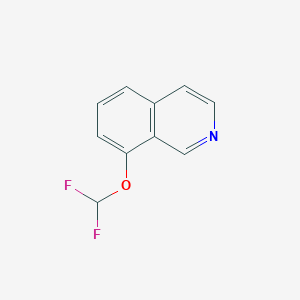
8-(Difluoromethoxy)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant roles in pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 8-(Difluoromethoxy)isoquinoline can be achieved through several routes:
Direct Fluorination: This method involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization.
Simultaneous Installation:
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact and production costs.
Analyse Des Réactions Chimiques
8-(Difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(Difluoromethoxy)isoquinoline involves its interaction with various molecular targets and pathwaysThe exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
8-(Difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Fluoroquinolines: These compounds, such as ciprofloxacin and levofloxacin, are well-known for their antibacterial activity.
Trifluoromethylated Isoquinolines: These compounds have similar properties but often exhibit different biological activities due to the presence of the trifluoromethyl group.
Other Fluorinated Isoquinolines: Compounds like 8-fluoroisoquinoline and 8-chloroisoquinoline share structural similarities but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H7F2NO |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
8-(difluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-3-1-2-7-4-5-13-6-8(7)9/h1-6,10H |
Clé InChI |
DUQRTTVWJDKRBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NC=C2)C(=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















